Butoconazole Nitrate

Description

This compound is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of vulvovaginal candidiasis.

Vulvovaginal candidiasis can be an opportunistic infection (OI) of HIV.

This compound is the nitrate salt form of butaconazole, a synthetic imidazole derivative with fungistatic properties. This compound interferes with steroid biosynthesis by inhibiting the conversion of lanosterol to ergosterol, thereby changing the fungal cell membrane lipid composition. This alters cell permeability and leads to growth inhibition. Butaconazole nitrate is active against many dermatophytes and yeasts. It also contains antibacterial effects against some gram-positive organisms.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 2 investigational indications.

See also: Butoconazole (has active moiety).

Propriétés

IUPAC Name |

1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPWRQIPPNZNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045452 | |

| Record name | Butoconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64872-77-1 | |

| Record name | Butoconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64872-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoconazole nitrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole, 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-, nitrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOCONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4805237NP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

butoconazole nitrate synthesis process

An in-depth technical guide on the synthesis of butoconazole nitrate, designed for researchers, scientists, and drug development professionals. This document outlines the core synthetic pathway, provides detailed experimental protocols, summarizes quantitative data, and visualizes the process through logical diagrams.

Introduction

This compound is an imidazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1] Its mechanism of action, like other azole antifungals, involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to altered membrane permeability and ultimately, fungal cell death.[1][2] The chemical name for the active moiety is 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole, and its nitrate salt is the commonly used pharmaceutical form.[3] This guide details a prevalent multi-step synthesis route for producing high-purity this compound.

Overall Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with readily available starting materials and proceeds through several key intermediates. The general pathway involves the formation of a chlorohydrin intermediate, introduction of the imidazole ring, conversion of the alcohol to a leaving group, substitution with the dichlorothiophenol moiety, and final salt formation.

References

An In-depth Technical Guide on Butoconazole Nitrate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of the antifungal agent butoconazole nitrate. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Chemical Identity and Structure

This compound is the nitrate salt of butoconazole, a synthetic imidazole derivative.[1] It is chemically designated as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid.[1] The presence of a chiral center means it exists as a racemic mixture of two equally active optical isomers.

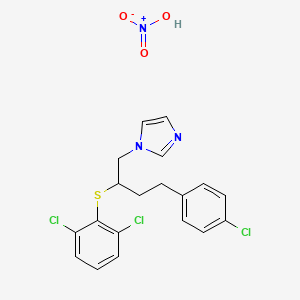

Chemical Structure:

Physicochemical Properties

This compound is a white to off-white crystalline powder.[2][3] A summary of its key physicochemical properties is presented in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid | [1] |

| Molecular Formula | C₁₉H₁₈Cl₃N₃O₃S | [1][4] |

| Molecular Weight | 474.79 g/mol | [2][4][5] |

| Melting Point | ~159-163 °C (with decomposition) | [2][4][6] |

| pKa (Strongest Basic) | 6.51 - 6.78 | [6][7] |

| Water Solubility | Practically insoluble (0.26 mg/mL) | [2][6][8] |

| Other Solubilities | Sparingly soluble in methanol; slightly soluble in chloroform, methylene chloride, acetone, and ethanol; very slightly soluble in ethyl acetate. Soluble in DMSO (≥ 100 mg/mL) and DMF (30 mg/mL). | [2][3][8][9][10] |

Pharmacological Properties

Butoconazole is a broad-spectrum antifungal agent belonging to the azole class. It exhibits fungicidal activity against various yeasts and dermatophytes, particularly Candida species, and is clinically effective for vulvovaginal candidiasis.[6][11] It also shows some activity against Gram-positive bacteria.[1][12]

Mechanism of Action

The primary antifungal mechanism of butoconazole, like other imidazole derivatives, is the disruption of the fungal cell membrane.[6][13][14] It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][15] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol component for maintaining the integrity and fluidity of the fungal cell membrane.[13][15][16] The inhibition of this step leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors.[13] These changes increase membrane permeability, disrupt cellular processes, and ultimately lead to the inhibition of fungal growth or cell death.[6][14][15]

Caption: Mechanism of action of this compound.

Pharmacokinetics

Following vaginal administration of a 2% this compound cream, systemic absorption is minimal. On average, only about 1.7% (range 1.3-2.2%) of the dose is absorbed.[3][6][14] Peak plasma concentrations of the drug and its metabolites are typically reached between 12 and 24 hours after administration.[3][14]

Table 2: Pharmacokinetic Properties of this compound (Vaginal Administration)

| Parameter | Value | Source(s) |

| Systemic Absorption | ~1.7% (range 1.3-2.2%) | [3][6][14] |

| Time to Peak Plasma (Tₘₐₓ) | 12 - 24 hours | [3][14] |

| Plasma Half-life (t₁/₂) | 21 - 24 hours | [8] |

| Cₘₐₓ (0.1 g single dose) | 1.740 ± 0.511 ng/mL | [10] |

| AUC₀₋₉₆ₕ (0.1 g single dose) | 73.48 ± 28.99 ng·h/mL | [10] |

Experimental Protocols

Detailed experimental protocols for this compound are not exhaustively published in single sources. However, based on established methodologies for imidazole antifungals, the following outlines provide a robust framework for its characterization.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in various solvents, a critical parameter for formulation development.

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The duration should be sufficient to ensure the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor, and express the result in units such as mg/mL or mol/L.

In Vitro Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, providing a quantitative measure of its antifungal potency. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[1][5]

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using a standardized liquid medium (e.g., RPMI-1640 buffered with MOPS).[4]

-

Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium. Prepare a standardized cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final specified inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL) in the microtiter wells.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (inoculum, no drug) and a negative control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and its growth rate.[4]

-

MIC Determination: Read the MIC as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth (e.g., ≥50% reduction for azoles) compared to the drug-free growth control well.[4]

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the preclinical characterization of a topical antifungal drug candidate like this compound.

Caption: Generalized workflow for preclinical antifungal drug characterization.

References

- 1. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. medicallabnotes.com [medicallabnotes.com]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reviberoammicol.com [reviberoammicol.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Extreme vertexes design in formulation development: solubility of this compound in a multicomponent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. farmaciajournal.com [farmaciajournal.com]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Butoconazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of butoconazole nitrate, an imidazole antifungal agent. The information presented herein is curated from a variety of scientific sources to support research and development efforts in the pharmaceutical sciences.

Introduction

This compound is a broad-spectrum antifungal agent primarily used for the local treatment of vulvovaginal candidiasis.[1][2][3] Its efficacy is rooted in its ability to disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol, a critical component for fungal cell viability.[2][3][4] Understanding the pharmacokinetic profile of this compound is essential for optimizing its therapeutic use and developing new drug delivery systems. This guide details its absorption, distribution, metabolism, and excretion, supported by quantitative data and experimental methodologies.

Pharmacokinetic Profile

Absorption and Bioavailability

Following intravaginal administration, this compound exhibits limited systemic absorption. Studies have shown that a small fraction of the administered dose reaches the systemic circulation.

-

Vaginal Cream: Upon administration of a 2% this compound vaginal cream, an average of 1.7% (with a range of 1.3% to 2.2%) of the dose is absorbed systemically.[1][5] Another study reported an average absorption of 5.5% of the drug following a single intravaginal dose.

-

Peak Plasma Concentration (Cmax) and Time to Peak (Tmax): The peak plasma concentrations of butoconazole and its metabolites are typically reached between 12 and 24 hours after vaginal administration.[1][6] One study involving three female volunteers who received a single dose of radiolabeled 2% this compound vaginal cream found that measurable levels of radioactivity were not detected until two to eight hours after administration, with maximum plasma levels of radioactivity ranging from 19 to 44 ng/mL achieved at 24 hours.[7] A more recent study utilizing a highly sensitive LC-MS/MS method reported a Cmax of 30 ng/mL with a Tmax of 6 hours.[8]

-

Suppositories: A study on this compound suppositories in healthy Chinese female volunteers showed dose-proportional pharmacokinetics in the range of 0.05 g to 0.1 g.[9]

Distribution

Metabolism

The metabolic fate of intravaginally administered this compound has not been fully characterized.[10] However, it is presumed that the systemically absorbed portion of the drug undergoes extensive metabolism, likely in the liver.[10]

Excretion

The systemically absorbed fraction of butoconazole is eliminated from the body through both renal and fecal pathways.[10] In a study involving radiolabeled this compound, the total radioactivity was excreted in approximately equal amounts in the urine (2.7%) and feces (2.8%).[7] The plasma levels of radioactivity fell to background levels within 96 to 120 hours after dosing.[7] The plasma half-life of butoconazole has been estimated to be between 21 and 24 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound Vaginal Cream

| Parameter | Value | Study Population | Formulation | Analytical Method | Source(s) |

| Bioavailability | 1.7% (range: 1.3-2.2%) | 3 women | 2% Cream | Not Specified | [1][5] |

| 5.5% (average) | Not Specified | Not Specified | Not Specified | ||

| Cmax | 13.6-18.6 ng radioequivalents/mL | 3 women | 2% Cream | Radiometric | [1] |

| 19-44 ng/mL | 3 women | 2% Cream | Radiometric | [7] | |

| 30 ng/mL | Healthy volunteers | Not Specified | LC-MS/MS | [8] | |

| Tmax | 12-24 hours | 3 women | 2% Cream | Not Specified | [1][6] |

| 24 hours | 3 women | 2% Cream | Radiometric | [7] | |

| 6 hours | Healthy volunteers | Not Specified | LC-MS/MS | [8] | |

| Half-life (t½) | 21-24 hours | Not Specified | Not Specified | Not Specified | |

| Excretion (Urine) | 2.7% | 3 women | 2% Cream | Radiometric | [7] |

| Excretion (Feces) | 2.8% | 3 women | 2% Cream | Radiometric | [7] |

Table 2: Pharmacokinetic Parameters of this compound Vaginal Suppositories

| Parameter | 0.05 g Dose | 0.1 g Dose | Study Population | Formulation | Analytical Method | Source(s) |

| Cmax | 0.895 ± 0.2610 ng/mL | 1.740 ± 0.511 ng/mL | Healthy Chinese female volunteers | Suppository | Not Specified | [9] |

| AUC0-96h | 36.38 ± 10.82 ng·h/mL | 73.48 ± 28.99 ng·h/mL | Healthy Chinese female volunteers | Suppository | Not Specified | [9] |

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not always publicly available. However, based on the literature, a typical study design for assessing the bioavailability of a vaginally administered product would involve the following steps.

Bioequivalence Study with Clinical Endpoint (as per FDA Guidance)

For generic this compound vaginal cream, the FDA recommends a randomized, double-blind, parallel, placebo-controlled in vivo study in postmenarcheal females with vulvovaginal candidiasis.[11]

-

Objective: To compare the therapeutic cure rate of a test product against a reference product and a placebo.

-

Study Population: Postmenarcheal females with a clinical diagnosis of symptomatic vulvovaginal candidiasis, confirmed by KOH wet mount.[11]

-

Dosing Regimen: One full applicator (approximately 5 g) of 2% this compound vaginal cream administered once daily at bedtime for 3 consecutive days.[11]

-

Primary Endpoint: The proportion of subjects with therapeutic cure, defined as both mycological cure (negative KOH and fungal culture) and clinical cure (resolution of signs and symptoms), at the test-of-cure visit on days 21-30.[11]

Pharmacokinetic Study using LC-MS/MS

A highly sensitive tandem mass spectrometric assay has been developed and validated for the determination of butoconazole in human plasma.[8]

-

Sample Preparation: Liquid-liquid extraction using tert-butyl methyl ether is employed for the preparation of plasma samples.[8]

-

Chromatography: Chromatographic separation is achieved using a Waters Xterra C18 column (3 µm, 3.0 × 50.0 mm).[8] The mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile:methanol (30:70, v/v) at a flow rate of 0.5 mL/min.[8]

-

Detection: Detection is performed using positive electrospray ionization in the multiple reaction monitoring (MRM) mode.[8]

-

Validation: The method is validated according to US FDA guidelines for bioanalytical method validation, with a linear concentration range of 0.10–30.00 ng/mL.[8]

Visualizations

Mechanism of Action Signaling Pathway

The antifungal activity of this compound stems from its ability to inhibit the enzyme lanosterol 14-alpha-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][4] This disruption of ergosterol synthesis leads to altered cell membrane permeability and ultimately, fungal cell death.[2][3][4]

Caption: Mechanism of action of this compound.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study of intravaginally administered this compound.

Caption: Generalized experimental workflow for a this compound pharmacokinetic study.

References

- 1. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C19H18Cl3N3O3S | CID 47471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SMPDB [smpdb.ca]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Gynazole 1 (butoconazole) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. Three-day treatment with this compound for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Butoconazole Monograph for Professionals - Drugs.com [drugs.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Antifungal Spectrum of Butoconazole Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoconazole nitrate, a synthetic imidazole antifungal agent, exhibits a broad spectrum of activity against various fungal pathogens, primarily by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides a comprehensive overview of the in vitro and in vivo antifungal properties of this compound, with a focus on its activity against clinically relevant yeasts and dermatophytes. Detailed experimental methodologies for susceptibility testing and clinical evaluation are presented, alongside a visual representation of its mechanism of action. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development and evaluation of antifungal therapies.

Introduction

This compound is an imidazole derivative with established efficacy in the treatment of vulvovaginal candidiasis.[1] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[2] The disruption of ergosterol synthesis leads to alterations in fungal cell membrane permeability and function, ultimately resulting in the inhibition of fungal growth and replication.[3] This guide synthesizes the available data on the antifungal spectrum of this compound, presenting quantitative data, experimental protocols, and a mechanistic overview to support further research and development in the field of antifungal therapeutics.

In Vitro Antifungal Spectrum

The in vitro activity of this compound has been evaluated against a range of fungal isolates. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Activity Against Candida Species

Butoconazole has demonstrated potent in vitro activity against various Candida species, including both Candida albicans and non-albicans species. One study evaluating 186 clinical isolates of 10 different Candida species found isoconazole to be the most active azole, followed by butoconazole and sulconazole.[4] Butoconazole and isoconazole were noted as the most active azoles against 80 isolates of non-albicans Candida species.[4]

Table 1: In Vitro Activity of this compound Against Candida Species

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida albicans | 106 | Data not specified | Data not specified | Data not specified | [4] |

| Candida spp. (non-albicans) | 80 | Data not specified | Data not specified | Data not specified | [4] |

Note: Specific MIC ranges, MIC₅₀, and MIC₉₀ values were not provided in the available literature. The study indicated high activity comparable to other azoles.

Activity Against Dermatophytes

This compound is also active against dermatophytes, the fungi responsible for infections of the skin, hair, and nails.[1] However, specific quantitative MIC data from comprehensive studies are limited in the publicly available literature.

Table 2: In Vitro Activity of this compound Against Dermatophytes

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Trichophyton rubrum | Data not available | Data not available | Data not available | Data not available | |

| Trichophyton mentagrophytes | Data not available | Data not available | Data not available | Data not available | |

| Epidermophyton floccosum | Data not available | Data not available | Data not available | Data not available |

Note: While butoconazole is known to be active against dermatophytes, specific MIC data from dedicated studies was not identified in the conducted search.

Clinical Efficacy

The clinical efficacy of this compound has been extensively studied, particularly for the treatment of vulvovagaginal candidiasis (VVC).

Table 3: Clinical and Mycological Cure Rates of this compound in the Treatment of Vulvovaginal Candidiasis

| Study Design | Treatment Regimen | N | Clinical Cure Rate (%) | Mycological Cure Rate (%) | Follow-up Period | Reference |

| Randomized, investigator-blind, multicenter | Butoconazole 2% cream (3 days) | 119 | Not specified | 57.8 (Therapeutic cure) | ~8 and 30 days post-treatment | [5] |

| Randomized, parallel, investigator-blind, multicenter | Butoconazole 1-BSR (single dose) | 101 | 88 | 74 | 30 days post-treatment | [6] |

| Randomized, double-blind, parallel, placebo-controlled | Butoconazole 2% cream (single dose) | 161 | See Therapeutic Cure | See Therapeutic Cure | 21-30 days post-treatment | [3] |

BSR: Bioadhesive, sustained-release

Experimental Protocols

In Vitro Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for the reliable determination of MIC values. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for testing both yeasts (M27) and filamentous fungi (M38).[7][8]

A standardized inoculum of the yeast isolate is prepared and added to microtiter plates containing serial dilutions of this compound in RPMI-1640 medium. The plates are incubated at 35°C, and the MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control.

A standardized suspension of fungal conidia is used to inoculate microtiter plates with serial dilutions of this compound. The plates are incubated at a specified temperature (e.g., 28°C for dermatophytes) for an extended period (e.g., 7 days).[9] The MIC is determined by visual inspection of growth inhibition.[7][10]

This compound is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the fungal isolates. The MIC is the lowest concentration of the drug that prevents visible growth on the agar surface after incubation.[4]

Clinical Trial Protocol for Vulvovaginal Candidiasis

The following is a generalized protocol based on FDA guidance and published clinical trials for evaluating the efficacy of this compound in treating VVC.[5][6][11]

A randomized, double-blind, parallel-group, placebo-controlled study is the gold standard.

-

Postmenarcheal females with a clinical diagnosis of VVC.

-

Confirmation of diagnosis by positive potassium hydroxide (KOH) wet mount (presence of hyphae/pseudohyphae or budding yeast).

-

Presence of at least one vulvovaginal sign (e.g., erythema, edema, excoriation).[11]

-

Positive fungal culture for Candida species.

Patients are randomly assigned to receive either this compound cream or a placebo vehicle, administered as a single dose or a multi-day regimen.

-

Primary Endpoint: Therapeutic cure at the test-of-cure visit (typically 21-30 days post-treatment). Therapeutic cure is defined as both a clinical cure and a mycological cure.

-

Clinical Cure: Complete resolution of all signs and symptoms of VVC.

-

Mycological Cure: Negative KOH wet mount and negative fungal culture for Candida species.[11]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other imidazole antifungals, targets the fungal cell membrane by interfering with the biosynthesis of ergosterol. This process is initiated by the inhibition of the enzyme lanosterol 14α-demethylase.

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic methylated sterol precursors.[2] This disrupts the structural integrity and function of the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.

Conclusion

This compound is a potent antifungal agent with a well-established mechanism of action and clinical efficacy, particularly against Candida species causing vulvovaginal infections. Its in vitro spectrum also includes activity against dermatophytes. While comprehensive quantitative data for a wider range of fungal pathogens would be beneficial, the existing evidence supports its role as an important therapeutic option. The standardized methodologies for susceptibility testing and clinical trial design outlined in this guide provide a framework for future research to further delineate the antifungal spectrum and clinical utility of this compound.

References

- 1. This compound | C19H18Cl3N3O3S | CID 47471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound 2% Vaginal Cream and Miconazole Nitrate 2% Vaginal Cream Treatments in Patients with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. njccwei.com [njccwei.com]

- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 9. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. intertekinform.com [intertekinform.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

The Genesis of a Potent Antifungal: A Technical History of Butoconazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoconazole nitrate, a prominent imidazole antifungal agent, has a rich history of discovery and development characterized by targeted chemical synthesis, elucidation of a specific molecular mechanism, and rigorous preclinical and clinical evaluation. This in-depth guide provides a technical overview of the journey of this compound from its initial synthesis to its establishment as a key therapeutic option for vulvovaginal candidiasis. We will delve into the intricacies of its chemical development, its mechanism of action at the molecular level, and the comprehensive preclinical and clinical data that have defined its efficacy and safety profile.

Discovery and Chemical Development

The discovery of this compound emerged from the broader exploration of imidazole-based compounds for their antifungal properties. The core of its development lies in the targeted synthesis of a molecule with potent and specific activity against pathogenic fungi, particularly Candida species.

Chemical Synthesis

The synthesis of this compound, chemically known as (±)-1-[4-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole mononitrate, is a multi-step process that has been refined over time to improve yield and purity. The general synthetic pathway involves the creation of a key imidazole intermediate followed by the introduction of the dichlorophenylthio side chain and subsequent salt formation.

Experimental Protocol: Synthesis of a this compound Intermediate

A representative synthesis of a key intermediate, 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1-hydro-imidazole, is outlined as follows[1]:

-

Preparation of the Imidazole Sodium Salt: A solution of imidazole in dimethylformamide (DMF) is slowly added to a sodium hydride suspension in DMF under an ice bath to form the sodium salt of imidazole. The reaction mixture is then heated to approximately 60°C and stirred.

-

Alkylation Reaction: After cooling, 1-chloro-4-(4-chlorophenyl)-2-butanol is slowly added to the reaction mixture. The mixture is then heated and stirred for an extended period (e.g., 100-150 minutes at 50-70°C) to facilitate the alkylation of the imidazole nitrogen.

-

Work-up and Isolation: The reaction mixture is cooled and then quenched with ice water. The resulting precipitate, the crude intermediate product, is collected by filtration, washed, and then purified by recrystallization to yield the desired 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1-hydro-imidazole.

This intermediate then undergoes further reactions to introduce the 2,6-dichlorophenylthio group, followed by treatment with nitric acid to form the final this compound salt.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. Like other imidazole antifungals, its primary target is the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The inhibition of lanosterol 14α-demethylase by this compound disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered membrane composition increases its permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[1][2]

Caption: Inhibition of ergosterol biosynthesis by this compound.

Preclinical Development

The preclinical evaluation of this compound established its antifungal activity, pharmacokinetic profile, and safety in various in vitro and in vivo models.

In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, most notably Candida species.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal susceptibility of yeast isolates to this compound is commonly determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in RPMI 1640 medium.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.

Table 1: In Vitro Activity of this compound against Candida Species

| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | 0.007 - >128 | 0.01 | [3] |

| Candida glabrata | 0.007 - >128 | 0.01 | [3] |

| Candida tropicalis | 0.007 - >128 | 0.01 | [3] |

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Preclinical Pharmacokinetics and Toxicology

Pharmacokinetic studies in animals have shown that systemic absorption of this compound after vaginal administration is low. Toxicology studies have established its safety profile.

Table 2: Summary of Preclinical Pharmacokinetic and Toxicological Data

| Parameter | Species | Result | Reference |

| Pharmacokinetics | |||

| Systemic Absorption (Vaginal) | Rabbit | Low | [4] |

| Toxicology | |||

| Acute Oral LD50 | Rat | >1720 mg/kg | [5] |

| Reproductive Toxicology | Rat | No apparent adverse effect on organogenesis at doses up to 50 mg/kg/day | [1] |

Clinical Development

The clinical development of this compound has focused on its efficacy and safety for the treatment of vulvovaginal candidiasis.

Experimental Workflow: Clinical Trial Phases for this compound

Caption: General clinical trial workflow for this compound.

Clinical Efficacy

Numerous clinical trials have demonstrated the high efficacy of this compound in treating vulvovaginal candidiasis.

Experimental Protocol: Phase III Clinical Trial for Vulvovaginal Candidiasis

A typical Phase III clinical trial to evaluate the efficacy and safety of this compound for vulvovaginal candidiasis would include the following key elements:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator trial.

-

Patient Population: Non-pregnant women with a confirmed diagnosis of vulvovaginal candidiasis (positive KOH smear and/or culture).

-

Intervention: Intravaginal administration of this compound cream (e.g., 2% cream for a specified duration).

-

Primary Efficacy Endpoint: Mycological cure rate (negative KOH smear and culture) at a specified follow-up visit (e.g., 8 days post-treatment).

-

Secondary Efficacy Endpoints: Clinical cure rate (resolution of signs and symptoms), therapeutic cure rate (both mycological and clinical cure), and long-term cure rate (e.g., 30 days post-treatment).

-

Safety Assessment: Monitoring and recording of all adverse events.

Table 3: Summary of Clinical Efficacy Data for this compound 2% Cream

| Comparison | Treatment Duration | Mycological Cure Rate (Day 8) | Clinical Cure Rate | Therapeutic Cure Rate | Reference |

| vs. Clotrimazole (200 mg tablet) | 3 days | 95% | 82% | Not Reported | [6] |

| vs. Miconazole Nitrate (2% cream) | 6 days (Butoconazole) vs. 6 days (Miconazole) | 98% (2% BN) | Not Reported | Not Reported | [7] |

| Single Dose vs. 7-day Miconazole | Single Dose (Butoconazole) vs. 7 days (Miconazole) | Not Reported | Not Reported | Not Reported | [8] |

| vs. Fluconazole (150 mg oral) | Single Dose | Not Reported | Median time to first symptom relief: 17.5h (Butoconazole) vs. 22.9h (Fluconazole) | Not Reported | [2][9] |

Safety and Tolerability

Clinical trials have consistently shown that this compound is well-tolerated, with most adverse events being mild and localized to the application site.

Table 4: Common Adverse Events Reported in Clinical Trials

| Adverse Event | Incidence |

| Vulvar/vaginal burning | Low |

| Itching | Low |

| Soreness and swelling | Low |

| Pelvic or abdominal pain/cramping | Low |

Conclusion

The discovery and development of this compound represent a successful example of rational drug design and thorough preclinical and clinical evaluation. Its targeted mechanism of action, potent in vitro and in vivo efficacy, and favorable safety profile have established it as a valuable therapeutic agent in the management of vulvovaginal candidiasis. This technical guide has provided a comprehensive overview of the key milestones and scientific data that underpin the successful journey of this compound from a synthesized molecule to a widely used antifungal medication.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. gynazole.com [gynazole.com]

- 4. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Three-day treatment with this compound for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new vaginal antifungal agent--butoconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of this compound cream with econazole nitrate cream for the treatment of vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

molecular formula of butoconazole nitrate

An In-depth Technical Guide to Butoconazole Nitrate

Introduction

This compound is a synthetic imidazole derivative renowned for its potent antifungal properties.[1][2] It is primarily utilized in gynecology for the treatment of vulvovaginal candidiasis, commonly known as yeast infections, which are frequently caused by Candida species, particularly Candida albicans.[2][3][4] this compound is the nitrate salt form of butoconazole and functions by disrupting the fungal cell membrane, leading to growth inhibition.[1][2] Beyond its antifungal activity, it has also demonstrated antibacterial effects against certain gram-positive organisms.[1][2] This guide provides a comprehensive overview of the chemical properties, mechanism of action, quantitative data, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white, crystalline solid.[5] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H17Cl3N2S • HNO3 | [3][5] |

| C19H18Cl3N3O3S | [1][6][7] | |

| Molecular Weight | 474.79 g/mol | [6][8] |

| 474.8 g/mol | [1][5] | |

| IUPAC Name | 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole nitrate | [7] |

| CAS Number | 64872-77-1 | [5][6][9] |

| Melting Point | 162-163 °C | [3] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL, Ethanol: 0.1 mg/mL | [5] |

Mechanism of Action

The primary antifungal action of this compound, like other imidazole derivatives, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11] The specific target is the enzyme lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme responsible for the conversion of lanosterol to ergosterol.[10][12]

Inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell.[10] This alteration in the lipid composition of the cell membrane disrupts its integrity and fluidity, increasing its permeability.[10][11] The compromised membrane can no longer maintain cellular homeostasis, resulting in the leakage of essential cellular contents, cellular dysfunction, and ultimately, the death of the fungal cell.[10]

This compound exhibits a high degree of selectivity for fungal cells over human cells because human cell membranes utilize cholesterol instead of ergosterol.[10] This selectivity minimizes its effects on human cells, contributing to its therapeutic efficacy.[10]

Signaling Pathway

Caption: Mechanism of action of this compound.

Quantitative Data

Pharmacokinetic Data

Following vaginal administration of a 2% this compound cream to three women, an average of 1.7% (ranging from 1.3% to 2.2%) of the dose was absorbed.[11] Peak plasma levels of the drug and its metabolites, ranging from 13.6 to 18.6 ng radioequivalents/mL of plasma, were reached between 12 and 24 hours after administration.[11]

In Vitro Activity

Butoconazole has been shown to inhibit the PHA-stimulated secretion of several cytokines in human peripheral blood lymphocytes.

| Cytokine | IC50 (µg/mL) |

| IL-2 | 7.2 |

| TNFα | 14.4 |

| IFNγ | 7.36 |

| GM-CSF | 7.6 |

| Data from AbMole BioScience Certificate of Analysis[8] |

Experimental Protocols

Synthesis of this compound Intermediate

A method for the industrial production of a this compound intermediate, 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1-hydro-imidazole, has been described.[13]

Materials:

-

Sodium hydride DMF (dimethylformamide) solution

-

Imidazole DMF solution

-

1-chloro-4-(4-chlorophenyl)-2-butanol

-

Ice water

Procedure:

-

Under an ice bath, slowly add the imidazole DMF solution dropwise to the sodium hydride DMF solution.

-

Heat and stir the mixture to facilitate the reaction.

-

After cooling, slowly add 1-chloro-4-(4-chlorophenyl)-2-butanol.

-

Heat and stir the resulting mixture to react.

-

Cool the mixture to obtain the reaction liquid.

-

Mix the reaction liquid with ice water while stirring.

-

Continue stirring until precipitation ceases.

-

Filter the mixture and wash the filter cake.

-

Dry and re-crystallize the filter cake to obtain the this compound intermediate.[13]

High-Performance Liquid Chromatography (HPLC) Assay

This protocol is based on the USP monograph for the assay of this compound.[14]

Chromatographic System:

-

Detector: UV, 229 nm

-

Column: 4.6-mm × 25-cm; packing L1

-

Column Temperature: 40°C

-

Flow Rate: Approximately 2 mL/min

-

Injection Volume: 10 µL

Reagents:

-

Phosphate buffer: Dissolve 2.18 g of monobasic potassium phosphate and 4.18 g of dibasic potassium phosphate in 900 mL of water, then dilute with water to 1000 mL.

-

Mobile phase: A filtered and degassed mixture of methanol and Phosphate buffer (3:1).

-

Standard preparation: Dissolve an accurately weighed quantity of USP this compound RS in the Mobile phase to obtain a solution with a known concentration of about 0.2 mg/mL.

-

Assay preparation: Accurately weigh about 20 mg of this compound, transfer to a 100-mL volumetric flask, dissolve in and dilute with Mobile phase to volume, mix, and filter.

Procedure:

-

Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

-

Record the chromatograms and measure the peak responses for the major peaks.

-

Calculate the quantity (in mg) of C19H17Cl3N2S·HNO3 in the portion of this compound taken.

Spectrophotometric Determination

A spectrophotometric method for the determination of this compound has been developed based on the formation of an ion-pair with Rose Bengal reagent.[15]

Procedure:

-

The method involves the reaction of this compound with Rose Bengal reagent to form an ion-pair.

-

The spectrum of the resulting ion-pair is measured at a pH of 4 and a wavelength of 580 nm.

-

The optimal temperature for the measurement is between 20-30°C.

-

Beer's law was found to be valid in the concentration range of 14.2 – 45.1 μg/mL for this compound.[15]

Experimental Workflow Visualization

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C19H18Cl3N3O3S | CID 47471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. biosynth.com [biosynth.com]

- 7. medkoo.com [medkoo.com]

- 8. abmole.com [abmole.com]

- 9. This compound 64872-77-1 | TCI AMERICA [tcichemicals.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Gynazole (Butoconazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. CN105198817A - Method for industrially synthesizing this compound intermediate - Google Patents [patents.google.com]

- 14. pharmacopeia.cn [pharmacopeia.cn]

- 15. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Butoconazole Nitrate: A Comprehensive Technical Review

CAS Number: 64872-77-1

This technical guide provides an in-depth overview of butoconazole nitrate, an imidazole antifungal agent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, synthesis, and clinical efficacy. All quantitative data is presented in structured tables, and key methodologies and pathways are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a synthetic imidazole derivative. Its fundamental physicochemical characteristics are summarized in the table below.

| Property | Value |

| CAS Number | 64872-77-1[1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₇Cl₃N₂S · HNO₃[4] |

| Molecular Weight | 474.79 g/mol [2][4] |

| Appearance | White to light yellow powder or crystals[1] |

| Melting Point | Approximately 163 °C[2] |

| Solubility | Soluble in DMF and DMSO; sparingly soluble in ethanol[3] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by disrupting the fungal cell membrane. The primary mechanism of action is the inhibition of the enzyme lanosterol 14-alpha-demethylase, a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol.[6][7][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[6]

By inhibiting lanosterol 14-alpha-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[6][7][8] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell membrane.[6] The altered sterol composition increases membrane permeability, leading to the leakage of essential cellular contents and ultimately resulting in fungal cell death.[6] this compound exhibits selectivity for fungal lanosterol 14-alpha-demethylase over the corresponding human enzyme, which contributes to its therapeutic profile.[6]

In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, particularly Candida species. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's in vitro potency.

| Organism | MIC Range (µg/mL) |

| Candida albicans | 0.05 - >100 |

| Candida tropicalis | 0.1 - >100 |

| Candida glabrata | 0.1 - >100 |

| Candida parapsilosis | 0.1 - 50 |

| Candida krusei | 0.2 - >100 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of this compound against Candida species, based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A general outline of the synthesis is provided below.

-

Preparation of the imidazole intermediate: This typically involves the reaction of imidazole with a suitable chloroalkylphenyl derivative.

-

Thioether formation: The imidazole intermediate is then reacted with a dichlorophenylthiol to form the thioether linkage.

-

Nitrate salt formation: The final step is the reaction of the butoconazole free base with nitric acid to yield this compound.

A more detailed, though not exhaustive, synthetic route involves the reaction of 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1H-imidazole with 2,6-dichlorothiophenol, followed by treatment with nitric acid.

Clinical Efficacy in Vulvovaginal Candidiasis

This compound has been extensively studied in clinical trials for the treatment of vulvovaginal candidiasis (VVC). The following tables summarize the clinical and mycological cure rates from various studies.

Table 1: Clinical and Mycological Cure Rates of this compound (2% cream) vs. Miconazole Nitrate (2% cream)

| Treatment Group | Duration | Clinical Cure Rate (8-10 days post-treatment) | Mycological Cure Rate (8-10 days post-treatment) | Therapeutic Cure Rate (30 days post-treatment) |

| This compound 2% | 3 days | 95% | 95% | 57.8% |

| Miconazole Nitrate 2% | 7 days | 91% | 91% | 61.4% |

Table 2: Efficacy of Single-Dose this compound (2% bioadhesive cream) vs. 7-Day Miconazole Nitrate

| Treatment Group | Clinical Cure Rate (8-10 days post-treatment) | Mycological Cure Rate (8-10 days post-treatment) | Clinical Cure Rate (30 days post-treatment) | Mycological Cure Rate (30 days post-treatment) |

| This compound 2% (single dose) | 92% | 87% | 88% | 74% |

| Miconazole Nitrate 2% (7 days) | 92% | 87% | - | - |

Table 3: Time to Symptom Relief: this compound vs. Fluconazole

| Treatment Group | Median Time to First Symptom Relief (hours) |

| This compound 2% Cream | 17.5 |

| Fluconazole 150 mg tablet | 22.9 |

Experimental Protocol: Clinical Trial for Vulvovaginal Candidiasis

The following outlines a typical experimental design for a clinical trial evaluating the efficacy and safety of this compound for the treatment of VVC.

References

- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Three-day treatment with this compound for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to Butoconazole Nitrate: An Imidazole Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoconazole nitrate, a synthetic imidazole derivative, is a potent antifungal agent primarily utilized in the topical treatment of vulvovaginal candidiasis (VVC). Its fungicidal activity stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for its synthesis, antifungal susceptibility testing, and clinical evaluation are presented, alongside structured data summaries and visual representations of key pathways and workflows.

Physicochemical Characteristics

This compound is a white to off-white crystalline powder. Its chemical name is (±)-1-[4-(p-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]imidazole mononitrate. The compound's structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇Cl₃N₂S · HNO₃ | [1] |

| Molecular Weight | 474.79 g/mol | [1] |

| Melting Point | Approximately 159°C with decomposition | [2] |

| Solubility | Practically insoluble in water; sparingly soluble in methanol; slightly soluble in chloroform, methylene chloride, acetone, and ethanol; very slightly soluble in ethyl acetate. | [1] |

| LogP | 6.7 | [3] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

As an imidazole derivative, this compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the synthesis of ergosterol.[3]

The inhibition of this enzyme blocks the conversion of lanosterol to ergosterol, leading to an accumulation of 14α-methylated sterols within the fungal cell membrane.[3] This alteration in sterol composition disrupts the close packing of phospholipids, increasing membrane fluidity and permeability. The compromised cell membrane can no longer maintain its essential functions, resulting in the leakage of intracellular components and ultimately leading to fungal cell death.[3]

Pharmacokinetic Profile

Following intravaginal administration, this compound exhibits minimal systemic absorption. The majority of the drug remains at the site of action, contributing to its high local efficacy and low incidence of systemic side effects.

| Parameter | Value | Condition | Reference |

| Systemic Absorption | 1.7% (range 1.3-2.2%) of the dose | Following vaginal administration of 2% cream | [3][4] |

| Peak Plasma Concentration (Cmax) | 13.6 - 18.6 ng/mL | Following vaginal administration of 2% cream | [4] |

| Time to Peak Plasma Concentration (Tmax) | 12 - 24 hours | Following vaginal administration of 2% cream | [4] |

| Half-life (t½) | 21 - 24 hours | - | [5] |

| Excretion | Approximately equal amounts in urine and feces | - | [6] |

Antifungal Spectrum and In Vitro Activity

This compound demonstrates a broad spectrum of activity against various fungal pathogens, most notably Candida species, which are the primary causative agents of VVC. Its in vitro efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida albicans | ≤0.03 - >128 | 0.5 | 32 | [7] |

| Candida glabrata | 0.06 - 64 | 16 | 32 | [8] |

| Candida tropicalis | 0.03 - 16 | 0.25 | 1 | [2] |

| Candida parapsilosis | 0.016 - 8 | 0.125 | 0.5 | [9] |

| Candida krusei | 0.125 - 64 | 16 | 32 | [8] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Clinical Efficacy

Numerous clinical trials have established the efficacy and safety of this compound for the treatment of VVC. It has been compared to other antifungal agents, demonstrating comparable or, in some cases, superior outcomes, particularly in terms of symptom relief.

| Treatment Regimen | Comparator | Mycological Cure Rate | Clinical Cure Rate | Reference |

| This compound 2% Cream (3-day) | Clotrimazole 200 mg tablets (3-day) | 95% (8 days post-treatment) | 82% (8 days post-treatment) | [6] |

| This compound 2% Cream (3-day) | Clotrimazole 200 mg tablets (3-day) | 80% (30 days post-treatment) | - | [6] |

| This compound 2% Bioadhesive Cream (single dose) | Miconazole Nitrate 2% Cream (7-day) | 87% (7-10 days post-treatment) | 92% (7-10 days post-treatment) | [10] |

| This compound 2% Bioadhesive Cream (single dose) | Miconazole Nitrate 2% Cream (7-day) | 74% (30 days post-treatment) | 88% (30 days post-treatment) | [10] |

| This compound 1% Cream (6-day) | Miconazole Nitrate 2% Cream (6-day) | 91% (8 days post-treatment) | - | [11] |

| This compound 2% Cream (6-day) | Miconazole Nitrate 2% Cream (6-day) | 98% (8 days post-treatment) | - | [11] |

A randomized, open-label, parallel study comparing single-dose this compound 2% vaginal cream to a single-dose oral fluconazole 150 mg tablet in 181 women with VVC found that the median time to first symptom relief was significantly shorter in the butoconazole group (17.5 hours vs. 22.9 hours for fluconazole).[12][13]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A representative synthetic route is outlined below, based on described chemical literature.[14][15]

Detailed Methodology:

-

Preparation of 1-(4-chlorophenyl)-2-((2,6-dichlorophenyl)thio)butyl]-1H-imidazole (Butoconazole base):

-

React 1-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole with thionyl chloride to yield 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole.

-

React the resulting chloro derivative with 2,6-dichlorothiophenol in the presence of a base to yield the butoconazole base.[14]

-

-

Formation of the Nitrate Salt:

-

Dissolve the butoconazole base in a suitable solvent such as anhydrous ether.

-

Add nitric acid dropwise with stirring until precipitation of this compound is complete.[16]

-

The resulting solid is then filtered, washed, and dried.

-

Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27)

The in vitro antifungal activity of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27.[11][17][18][19][20]

Detailed Methodology:

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in RPMI-1640 medium to achieve a range of final concentrations in the microtiter plate wells.

-

Inoculum Preparation: Fungal isolates are grown on appropriate agar plates, and a standardized inoculum suspension is prepared to a specific turbidity, corresponding to a defined concentration of fungal cells.

-

Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometric reader.

Clinical Trial Protocol for Vulvovaginal Candidiasis

The design and execution of clinical trials for VVC are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[6][21][22][23] A typical randomized, double-blind, parallel-group study design is outlined below.

Detailed Methodology:

-

Patient Population: Women of childbearing age with signs and symptoms of VVC, confirmed by potassium hydroxide (KOH) microscopy and/or fungal culture, are enrolled. Exclusion criteria typically include pregnancy, lactation, and concurrent use of other antifungal or antimicrobial agents.[22]

-

Study Design: A randomized, double-blind, parallel-group design is commonly employed. Patients are randomly assigned to receive either this compound or a comparator (active control or placebo).[6][23]

-

Treatment: The assigned treatment is administered according to the specified regimen (e.g., single-dose or multi-day).

-

Efficacy Assessments: Patients are evaluated at baseline and at specified follow-up visits (e.g., 7-10 days and 30 days post-treatment). Efficacy endpoints include:

-

Safety Assessments: Adverse events are monitored and recorded throughout the study.

Measurement of Bioadhesion

The bioadhesive properties of this compound vaginal cream formulations can be evaluated using a texture analyzer. This in vitro method measures the force required to detach the formulation from a model mucosal surface.[1][5][24][25]

Detailed Methodology:

-

Preparation of Model Mucosa: A suitable model mucosal tissue (e.g., porcine vaginal mucosa) is prepared and mounted on the lower platform of the texture analyzer.

-

Sample Application: The this compound cream is applied to the upper probe of the texture analyzer.

-

Measurement: The probe with the cream is brought into contact with the mucosal tissue with a defined force for a specified duration. The probe is then withdrawn at a constant speed, and the force required to detach the cream from the tissue (force of adhesion) is measured. The work of adhesion can be calculated from the area under the force-distance curve.

Safety and Tolerability

This compound is generally well-tolerated. The most commonly reported adverse events in clinical trials are localized to the application site and are typically mild to moderate in severity.

| Adverse Event | Incidence (%) | Reference |

| Vulvar/vaginal burning | 5.7% (total complaints including itching, soreness, swelling) | [21] |

| Vulvar/vaginal itching | 5.7% (total complaints including burning, soreness, swelling) | [21] |

| Pelvic or abdominal pain/cramping | 5.7% (total complaints) | [21] |

In a comparative study with oral fluconazole, this compound vaginal cream was associated with fewer overall adverse events.

Conclusion

This compound is a well-characterized imidazole antifungal agent with a proven track record of efficacy and safety in the treatment of vulvovaginal candidiasis. Its mechanism of action, targeting the synthesis of ergosterol in the fungal cell membrane, provides a specific and potent antifungal effect. The minimal systemic absorption following intravaginal administration contributes to its favorable safety profile. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important antifungal compound.

References

- 1. Mucoadhesion and Bioadhesion Measurement | Texture Analysis [masontechnology.ie]

- 2. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Three-day treatment with this compound for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antifungal susceptibility pattern of Candida species isolated from gastroesophageal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST - PMC [pmc.ncbi.nlm.nih.gov]

- 10. standards.globalspec.com [standards.globalspec.com]

- 11. An evaluation of this compound 2% site release vaginal cream (Gynazole-1) compared to fluconazole 150 mg tablets (Diflucan) in the time to relief of symptoms in patients with vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. prepchem.com [prepchem.com]

- 16. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 18. webstore.ansi.org [webstore.ansi.org]

- 19. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 20. This compound Vaginal Cream [drugfuture.com]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. This compound 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. stablemicrosystems.com [stablemicrosystems.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Butoconazole Nitrate for Fungal Biofilm Disruption Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of butoconazole nitrate in the research of fungal biofilm disruption. Due to a notable gap in publicly available research specifically detailing the anti-biofilm mechanisms and efficacy of this compound, this document combines established, adaptable protocols with data extrapolated from related imidazole antifungal agents. The provided methodologies and hypothesized mechanisms of action are intended to serve as a foundational guide for researchers initiating studies in this area.

Introduction to this compound and Fungal Biofilms

This compound is an imidazole derivative antifungal agent.[1] Like other imidazoles, its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[1]

Fungal biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix (ECM).[3][4] This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides protection against host immune responses and antifungal agents, contributing to persistent and recurrent infections.[3][5] The high resistance of fungal biofilms to conventional antifungal therapies necessitates the investigation of novel and existing compounds for their biofilm disruption capabilities.[2][6] While this compound is an established treatment for vulvovaginal candidiasis, its specific effects on fungal biofilms remain an under-researched area.[7][8]

Mechanism of Action: Targeting Ergosterol Synthesis

The presumed anti-biofilm activity of this compound stems from its primary function as an inhibitor of ergosterol biosynthesis. This pathway is a critical target for disrupting fungal cell integrity, which is fundamental to both planktonic cells and those within a biofilm.

References

- 1. Quantitative analysis of in vitro biofilm formation by clinical isolates of dermatophyte and antibiofilm activity of common antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jssm.umt.edu.my [jssm.umt.edu.my]

- 3. Role of the extracellular matrix in Candida biofilm antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Candida albicans Biofilm Matrix: Composition, Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal therapy of Candida biofilms: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new vaginal antifungal agent--butoconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound 2% Vaginal Cream and Miconazole Nitrate 2% Vaginal Cream Treatments in Patients with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Butoconazole Nitrate Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butoconazole nitrate is a broad-spectrum imidazole antifungal agent effective in the treatment of vulvovaginal candidiasis. The development of advanced drug delivery systems for this compound is crucial for enhancing its therapeutic efficacy, improving patient compliance, and providing sustained local action. These application notes provide detailed protocols for the formulation and evaluation of various this compound delivery systems, including nanogels, solid lipid nanoparticles (SLNs), and vaginal suppositories.

Mechanism of Action

This compound, like other imidazole antifungals, inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic methylated sterols disrupt the membrane structure and function, leading to the inhibition of fungal growth and replication.

I. This compound Nanogel

Nanogels are three-dimensional cross-linked hydrophilic polymer networks that can be formulated to provide sustained and targeted drug delivery. They offer advantages such as high drug loading capacity, good mucoadhesion, and improved patient comfort.

A. Experimental Protocol: Nanogel Formulation (Nanoprecipitation and Dispersion Method)

This protocol describes the preparation of this compound-loaded nanoparticles followed by their incorporation into a hydrogel matrix.

Materials:

-

This compound

-

Chitosan

-

Acetic Acid

-

Sodium Tripolyphosphate (TPP)

-

Carbopol 934

-

Propylene Glycol

-

Glycerin

-

Triethanolamine

-

Purified Water

Equipment:

-

Magnetic Stirrer

-

Centrifuge (capable of 13,000 rpm)

-

Homogenizer

-

pH Meter

Procedure:

-

Preparation of this compound Nanoparticles (Nanoprecipitation): a. Dissolve an accurately weighed amount of this compound and chitosan in a suitable volume of acetic acid solution with continuous stirring on a magnetic stirrer. b. To this solution, add a 5% (w/v) solution of sodium tripolyphosphate (TPP) dropwise using a syringe at a uniform rate while stirring. c. Continue mixing for 2 hours. d. Centrifuge the resulting suspension at 13,000 rpm for 5 minutes. e. Discard the supernatant and resuspend the nanoparticle pellet in phosphate buffer (pH 6.8).

-